molecular formula C6H8ClN3O2S B13635565 3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride

3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride

Cat. No.: B13635565
M. Wt: 221.67 g/mol
InChI Key: NRLSRODPMYAVIA-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride is a heterocyclic compound that features both a pyrazole ring and an azetidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride typically involves the reaction of 1H-pyrazole with azetidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert atmosphere to prevent any side reactions with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the pyrazole ring can lead to pyrazole N-oxides .

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride involves its ability to react with nucleophilic sites on biological molecules. The sulfonyl chloride group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-1-yl)-1-azetidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.

    3-(1H-Pyrazol-1-yl)-1-azetidineamine: Contains an amine group instead of a sulfonyl chloride.

    3-(1H-Pyrazol-1-yl)-1-azetidine-1-sulfonamide: Features a sulfonamide group instead of a sulfonyl chloride.

Uniqueness

The presence of the sulfonyl chloride group in 3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride makes it particularly reactive and versatile for further chemical modifications.

Properties

Molecular Formula

C6H8ClN3O2S

Molecular Weight

221.67 g/mol

IUPAC Name

3-pyrazol-1-ylazetidine-1-sulfonyl chloride

InChI

InChI=1S/C6H8ClN3O2S/c7-13(11,12)9-4-6(5-9)10-3-1-2-8-10/h1-3,6H,4-5H2

InChI Key

NRLSRODPMYAVIA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)N2C=CC=N2

Origin of Product

United States

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